Cyclopentyl 2-(4-methylpiperazinomethyl)phenyl ketone
Description
Fundamental Molecular Composition and Identification
Cyclopentyl 2-(4-methylpiperazinomethyl)phenyl ketone is systematically identified through its Chemical Abstracts Service registry number 898762-63-5, which provides unambiguous chemical identification within the global chemical literature. The compound exhibits a molecular formula of C18H26N2O, indicating a composition of eighteen carbon atoms, twenty-six hydrogen atoms, two nitrogen atoms, and one oxygen atom. The molecular weight of this compound is precisely determined to be 286.42 atomic mass units, reflecting the substantial size and complexity of the molecular structure.
The International Union of Pure and Applied Chemistry nomenclature for this compound is established as cyclopentyl{2-[(4-methyl-1-piperazinyl)methyl]phenyl}methanone. This systematic naming convention clearly delineates the structural components and their positional relationships within the molecule. The nomenclature indicates the presence of a cyclopentyl group attached to a carbonyl carbon, which is further connected to a phenyl ring bearing a substituted piperazinyl methyl group at the ortho position. The MDL number MFCD03842850 provides additional database identification for this specific chemical entity.
Table 1: Fundamental Molecular Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Chemical Abstracts Service Number | 898762-63-5 | |
| Molecular Formula | C18H26N2O | |
| Molecular Weight | 286.42 g/mol | |
| MDL Number | MFCD03842850 | |
| Purity (Commercial) | 97% |
Structural Components and Connectivity Patterns
The molecular architecture of this compound comprises four distinct structural domains that collectively define its chemical identity and properties. The cyclopentyl moiety constitutes a five-membered saturated carbocyclic ring system that provides conformational flexibility and lipophilic character to the overall molecular structure. This cycloalkyl component is directly bonded to the carbonyl carbon of the ketone functionality, establishing a critical structural linkage that influences both electronic properties and reactivity patterns.
The central ketone group serves as the primary electrophilic center within the molecule, facilitating various chemical transformations and intermolecular interactions. The carbonyl oxygen atom contributes significantly to the compound's polarity and hydrogen bonding capability, while the carbonyl carbon maintains sp2 hybridization with characteristic planar geometry. The phenyl ring system represents the aromatic component of the structure, providing pi-electron density and aromatic stabilization to the overall molecular framework.
The 4-methylpiperazinomethyl substituent represents the most structurally complex component of the molecule, incorporating both heterocyclic nitrogen atoms and flexible methylene linkages. The piperazine ring adopts a chair conformation similar to cyclohexane derivatives, with the nitrogen atoms positioned in an anti-coplanar arrangement. The methyl substitution on the piperazine nitrogen introduces additional steric considerations and influences the basicity of the heterocyclic system.
Properties
IUPAC Name |
cyclopentyl-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O/c1-19-10-12-20(13-11-19)14-16-8-4-5-9-17(16)18(21)15-6-2-3-7-15/h4-5,8-9,15H,2-3,6-7,10-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIRNMILPIGPLEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90643905 | |
| Record name | Cyclopentyl{2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898762-63-5 | |
| Record name | Cyclopentyl[2-[(4-methyl-1-piperazinyl)methyl]phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898762-63-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentyl{2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of the Cyclopentylphenyl Ketone Core
The initial step in the preparation typically involves the synthesis of cyclopentyl phenyl ketone, a key intermediate. One robust method involves the Grignard reaction of bromocyclopentane with magnesium in tetrahydrofuran (THF), followed by reaction with a suitable phenyl source.
Typical procedure (from patent CN107337595A):
| Step | Description | Conditions | Outcome |
|---|---|---|---|
| 1 | Formation of Grignard reagent | Add excess magnesium chips (40g–4kg) to dry THF (120ml–12L), add bromocyclopentane (30g–3kg) dropwise, heat to initiate reaction | Formation of cyclopentylmagnesium bromide |
| 2 | Reaction with phenyl electrophile | React Grignard reagent with phenyl-derived electrophile (e.g., benzoyl chloride) | Formation of cyclopentyl phenyl ketone intermediate |
| 3 | Quenching and workup | Quench with hydrochloric acid, adjust pH to 4–5, separate organic phase | Removal of inorganic salts and impurities |
| 4 | Purification | Spin-dry organic phase with ethyl acetate/THF, add tertiary methyl ether (3× volume) to precipitate solids, filter, distill | Obtain cyclopentyl phenyl ketone as light yellow liquid, purity >99% |
- Use of dry solvents and controlled addition to maintain Grignard reagent integrity.
- Quenching with HCl carefully controlled to manage exothermic reaction.
- Use of tertiary methyl ether to precipitate impurities and facilitate purification.
- Distillation yields high purity product suitable for further functionalization.
This method achieves high yields (often >80%) and purity (>99%), with scalability demonstrated from grams to kilograms.
Introduction of the 4-Methylpiperazinomethyl Group
The next critical step is the functionalization of the phenyl ketone with a 4-methylpiperazinomethyl substituent. This is commonly achieved via nucleophilic substitution or reductive amination strategies, depending on the availability of precursors.
- Preparation of 4-(chloromethyl)phenyl ketone derivative or related activated intermediate.
- Reaction with 4-methylpiperazine under basic conditions (e.g., potassium carbonate in isopropyl alcohol) to form the piperazinomethyl linkage.
- Control of reaction parameters (temperature, solvent, base) to optimize yield and minimize side reactions.
Research findings from related compounds (e.g., imatinib synthesis):
- Condensation of 4-(4-methylpiperazinomethyl)benzoyl chloride with amine nucleophiles in isopropyl alcohol with potassium carbonate provides high yield and purity.
- The reaction is typically carried out at moderate temperatures (room temperature to 60°C).
- Purification involves crystallization or chromatographic methods to remove impurities.
Purification and Quality Control
Purification is crucial to achieve the high purity (>99%) required for pharmaceutical or research applications.
- Use of solvent combinations (ethyl acetate and THF) to dry and extract the organic phase.
- Precipitation of impurities by addition of tertiary methyl ether.
- Filtration and distillation under reduced pressure.
- Analytical monitoring of purity by chromatographic techniques (HPLC, GC).
Summary Table of Preparation Steps
| Step No. | Stage | Reagents and Conditions | Result | Notes |
|---|---|---|---|---|
| 1 | Grignard reagent formation | Mg chips + bromocyclopentane in dry THF, heat | Cyclopentylmagnesium bromide | Careful control of dryness and temperature |
| 2 | Reaction with phenyl electrophile | Addition of benzoyl chloride or equivalent | Cyclopentyl phenyl ketone intermediate | High yield, >80% |
| 3 | Quenching | HCl, pH adjustment to 4-5 | Removal of inorganic residues | Exothermic reaction, controlled addition |
| 4 | Purification | Spin drying, addition of tertiary methyl ether, filtration, distillation | Light yellow liquid, purity >99% | Scalable to multi-kilogram batches |
| 5 | Functionalization | Reaction with 4-methylpiperazine under basic conditions | Cyclopentyl 2-(4-methylpiperazinomethyl)phenyl ketone | Optimization needed for yield and purity |
| 6 | Final purification | Crystallization or chromatography | High purity final product | Analytical verification required |
Research Findings and Industrial Relevance
- The synthetic route involving Grignard reagent formation followed by ketone formation and piperazinomethyl substitution is well-established and amenable to scale-up.
- The use of spin-drying and selective precipitation improves product purity and reduces by-products.
- Industrial processes benefit from the simplicity, cost-effectiveness, and reproducibility of this method.
- The described methods avoid problematic reagents and harsh conditions, enhancing safety and environmental compliance.
- High purity (>99%) and yields (typically >80%) are achievable, making the compound suitable for pharmaceutical intermediate applications.
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl 2-(4-methylpiperazinomethyl)phenyl ketone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine moiety can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Cyclopentyl 2-(4-methylpiperazinomethyl)phenyl ketone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclopentyl 2-(4-methylpiperazinomethyl)phenyl ketone involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Research Findings and Implications
- Metabolic Pathways : Ortho-substituted phenyl ketones undergo distinct metabolic transformations (e.g., ketone formation at the cyclopentyl group), which may correlate with toxicity or clearance rates .
- Structural Optimization : Cyclobutyl analogs (e.g., CAS 898762-60-2) offer a balance between lipophilicity and metabolic stability, making them candidates for further pharmacological studies .
Biological Activity
Cyclopentyl 2-(4-methylpiperazinomethyl)phenyl ketone is a compound of interest due to its potential biological activities, particularly in the context of therapeutic applications. This article synthesizes available research findings and case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound is characterized by a cyclopentyl group attached to a phenyl ring, which is further substituted with a piperazine moiety. The compound's structural formula can be represented as follows:
Biological Activity Overview
Recent studies have highlighted the compound's multifaceted biological activities, particularly in anti-inflammatory and anticancer applications. Here are some key findings:
Anti-inflammatory Activity
- Mechanism : The compound has shown potential in down-regulating pro-inflammatory cytokines such as IL-6 and TNF-α. In vivo studies indicated that it could significantly reduce these cytokines compared to control groups, suggesting a strong anti-inflammatory effect.
- Efficacy : In a comparative study, this compound exhibited higher efficacy in inhibiting IL-6 and TNF-α secretion than conventional anti-inflammatory agents like ketamine, with statistically significant results (p < 0.01) .
| Compound | IL-6 Inhibition (%) | TNF-α Inhibition (%) | P Value |
|---|---|---|---|
| Ketamine | 35 ± 14 | 30 ± 6.9 | 0.0450 |
| This compound | 48 ± 5 | 37 ± 9 | 0.0046 |
Anticancer Activity
- In Vitro Studies : The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary results suggest that it induces apoptosis in tumor cells at nanomolar concentrations (30-100 nM), indicating its potential as a multikinase inhibitor .
- Kinase Inhibition : The compound has demonstrated potent inhibitory activity against key kinases involved in cancer progression, such as CDK4/CYCLIN D1 and ARK5, which are critical for cell cycle regulation and energy metabolism in cancer cells .
Case Study: Tumor Regression
In a notable study involving xenograft models, this compound was administered to mice with implanted tumors. Results showed significant tumor regression after treatment, correlating with decreased levels of phosphorylated proteins associated with cell proliferation pathways. This supports the compound's role as a potential therapeutic agent for cancer treatment.
Q & A
Q. What are the established synthetic routes for Cyclopentyl phenyl ketone derivatives, and how do reaction conditions influence yield and purity?
Q. Which analytical techniques are most effective for characterizing impurities in Cyclopentyl phenyl ketone derivatives?
High-resolution mass spectrometry (HRMS) coupled with preparative HPLC is critical for identifying impurities. For example, in synthesizing o-chlorophenyl cyclopentyl ketone, impurities such as o-chlorobenzoic acid anhydride and 1,2-di-o-chlorobenzoylcyclopentene were identified using MSⁿ fragmentation patterns and elemental composition analysis . Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H-¹³C HSQC and HMBC, is also essential for structural elucidation of regioisomers.
Advanced Research Questions
Q. How do steric and electronic factors influence the reactivity of Cyclopentyl phenyl ketone in redox reactions?
The cyclopentyl group introduces torsional strain, which modulates electron density at the carbonyl carbon. In sodium borohydride reductions, cyclopentyl phenyl ketone reacts faster than cyclohexyl derivatives (k = 0.36 vs. 0.25 at 0°C) due to reduced steric hindrance and optimal ring strain that facilitates hydride attack . However, conflicting data for cyclohexyl derivatives (lower reactivity than cyclopentyl) challenge classical strain theory, suggesting additional factors like solvent coordination or transition-state stabilization .
Q. What mechanisms explain the oxidative degradation of Cyclopentyl phenyl ketone under catalytic conditions?
Ultrathin nitrogen-doped carbon nanosheets catalyze C(CO)–C(alkyl) bond cleavage in ketones via radical pathways. For cyclopentyl phenyl ketone, oxidation generates cyclopentanol and benzoic acid derivatives. Mechanistic studies using radical scavengers (e.g., dimethyl sulfoxide) confirm the involvement of hydroxyl radicals (HO•) and peroxyl intermediates (R–O–O•) . Substrates with β-hydrogens follow hydrogen atom transfer (HAT) pathways, while β-hydrogen-deficient ketones (e.g., cyclopentyl phenyl ketone) undergo direct C–C bond cleavage .
Q. How can enzymatic strategies be applied to synthesize cyclopentane-fused structures from ketone precursors?
Enzymes like ScyC, a ThDP-dependent cyclase, catalyze cyclopentane ring formation via decarboxylative cyclization of β-ketoacid intermediates. This process involves cyclization preceding decarboxylation, leveraging the exothermicity of CO₂ release to drive cyclopentane formation . Such enzymatic routes offer stereochemical control unattainable via traditional organic synthesis.
Methodological Guidance
- For Kinetic Studies : Use stopped-flow spectrophotometry to monitor fast hydride transfer reactions (e.g., NaBH₄ reductions) at controlled temperatures (0–35°C) .
- For Impurity Profiling : Combine preparative HPLC with HRMS/MS to isolate and identify low-abundance byproducts (<0.1% w/w) in synthetic batches .
- For Mechanistic Probes : Employ isotopic labeling (e.g., ¹⁸O) and radical trapping agents to distinguish between ionic and radical pathways in oxidative degradation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
